molecular formula C48H44Cl2N4O8 B12716327 L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- CAS No. 173094-20-7

L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl-

Cat. No.: B12716327
CAS No.: 173094-20-7
M. Wt: 875.8 g/mol
InChI Key: LWWIGUZFAYWSRU-KOSLULIRSA-N
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Description

L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core altritol structure, followed by the introduction of the various functional groups through a series of reactions such as chlorination, amination, and benzoylation. Each step must be carefully controlled to ensure the correct configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions must be carefully controlled, including temperature, pressure, and pH, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler, more hydrogenated molecule.

Scientific Research Applications

L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, protein binding, and cellular processes.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism by which L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s multiple functional groups and aromatic rings allow it to form various types of bonds and interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other altritol derivatives and compounds with similar functional groups and structural features. Examples might include:

    L-Altritol derivatives: Compounds with slight modifications to the altritol core structure.

    Benzoyl amino compounds: Molecules with similar benzoyl and amino functional groups.

Uniqueness

What sets L-Altritol, 2,5-bis((3-chloro-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,2,5,6-tetradeoxy-1,6-diphenyl- apart is its specific combination of functional groups and its unique structural configuration. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

173094-20-7

Molecular Formula

C48H44Cl2N4O8

Molecular Weight

875.8 g/mol

IUPAC Name

benzyl N-[2-chloro-6-[[(2S,3S,4R,5S)-5-[[3-chloro-2-(phenylmethoxycarbonylamino)benzoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]carbamoyl]phenyl]carbamate

InChI

InChI=1S/C48H44Cl2N4O8/c49-37-25-13-23-35(41(37)53-47(59)61-29-33-19-9-3-10-20-33)45(57)51-39(27-31-15-5-1-6-16-31)43(55)44(56)40(28-32-17-7-2-8-18-32)52-46(58)36-24-14-26-38(50)42(36)54-48(60)62-30-34-21-11-4-12-22-34/h1-26,39-40,43-44,55-56H,27-30H2,(H,51,57)(H,52,58)(H,53,59)(H,54,60)/t39-,40-,43-,44+/m0/s1

InChI Key

LWWIGUZFAYWSRU-KOSLULIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)Cl)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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